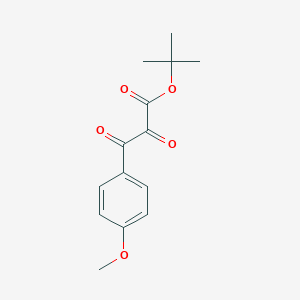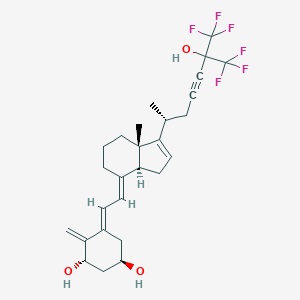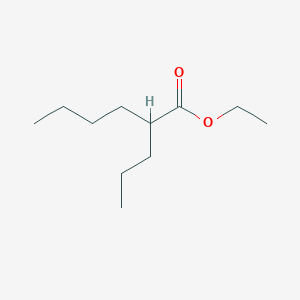
2-Propylhexanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylhexanoic Acid Ethyl Ester (2-PHEE) is an ester of 2-propylhexanoic acid and ethyl alcohol, and is a colorless, non-volatile liquid. It is a compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in a variety of ways, including as a solvent, reaction intermediate, and as a reagent in chemical synthesis. 2-PHEE also has several medical applications, such as in the treatment of certain types of cancer and in the development of new drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Propylhexanoic Acid Ethyl Ester involves the esterification of 2-Propylhexanoic Acid with ethanol using a catalyst.
Starting Materials
2-Propylhexanoic Acid, Ethanol, Sulfuric Acid
Reaction
Mix 2-Propylhexanoic Acid and Ethanol in a round-bottom flask., Add a few drops of Sulfuric Acid as a catalyst., Heat the mixture under reflux for several hours., Allow the mixture to cool to room temperature., Extract the ester with a suitable solvent such as diethyl ether or ethyl acetate., Wash the organic layer with water and dry over anhydrous sodium sulfate., Filter and evaporate the solvent under reduced pressure to obtain the crude product., Purify the product by recrystallization or column chromatography.
Scientific Research Applications
2-Propylhexanoic Acid Ethyl Ester is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as a solvent in the synthesis of various compounds, as a reaction intermediate in chemical synthesis, and as a reagent in organic synthesis. In addition, it is used in the development of new drugs and in the treatment of certain types of cancer.
Mechanism Of Action
The mechanism of action of 2-Propylhexanoic Acid Ethyl Ester is not yet fully understood, but it is known to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It is thought to act as an agonist at these receptors, which means that it binds to them and activates them, leading to an increase in the levels of these neurotransmitters in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and increased focus.
Biochemical And Physiological Effects
2-Propylhexanoic Acid Ethyl Ester has a variety of biochemical and physiological effects. It is known to increase the levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain, which can lead to increased alertness, improved mood, and increased focus. It has also been found to have anti-inflammatory and anti-bacterial effects, and is thought to be able to reduce the risk of certain types of cancer.
Advantages And Limitations For Lab Experiments
2-Propylhexanoic Acid Ethyl Ester has several advantages for use in lab experiments. It is widely available and can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-Propylhexanoic Acid Ethyl Ester is a hazardous compound and should be handled with care. In addition, it is not soluble in water and must be used in an organic solvent.
Future Directions
There are several possible future directions for 2-Propylhexanoic Acid Ethyl Ester research. One is the development of new drugs that utilize the compound’s biochemical and physiological effects. Another is to further investigate the mechanisms of action of 2-Propylhexanoic Acid Ethyl Ester, in order to better understand how it interacts with various receptors in the body. Finally, it may be possible to use 2-Propylhexanoic Acid Ethyl Ester as a reagent in the synthesis of other compounds, such as pharmaceuticals.
properties
IUPAC Name |
ethyl 2-propylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-9-10(8-5-2)11(12)13-6-3/h10H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLCNYLUGBHBQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylhexanoic Acid Ethyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

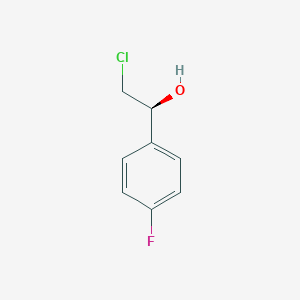
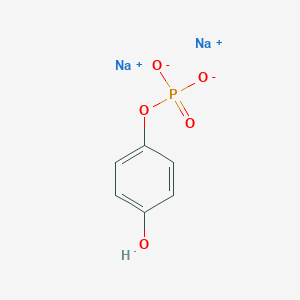
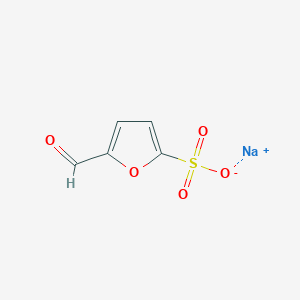
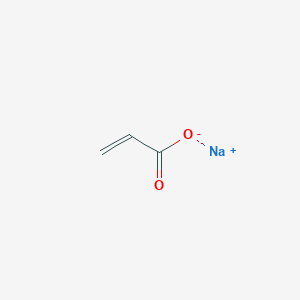
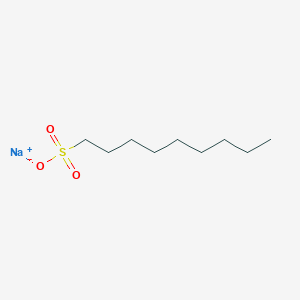
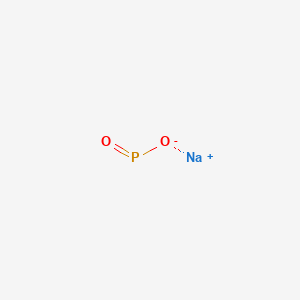
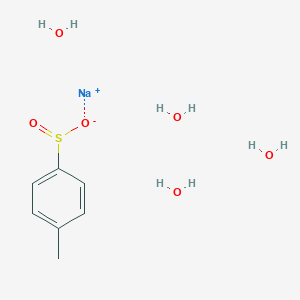
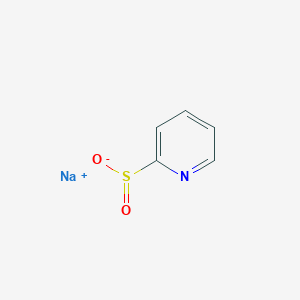
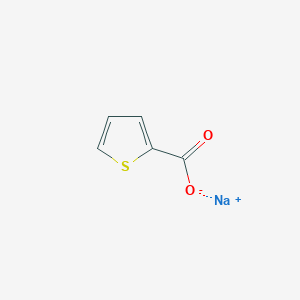
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
